4-(Indolin-5-yl)benzoic acid
Description
Contextualizing Indoline (B122111) and Benzoic Acid Scaffolds in Chemical Biology and Medicinal Chemistry
The indoline scaffold, a heterocyclic amine consisting of a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, is a "privileged" structure in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets. Indole (B1671886) and its reduced form, indoline, are present in a wide array of natural products and synthetic compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ijper.orgrsc.orgmdpi.com The versatility of the indoline nucleus allows for structural modifications that can fine-tune its biological activity. researchgate.net
Similarly, benzoic acid and its derivatives are ubiquitous in nature and are utilized extensively in the pharmaceutical and food industries. ijcrt.org The carboxylic acid group of benzoic acid can participate in crucial hydrogen bonding interactions with biological macromolecules, a key feature in drug-receptor binding. researchgate.net Its aromatic ring also provides a platform for various substitutions to modulate properties such as solubility, lipophilicity, and target affinity. The use of para-aminobenzoic acid (PABA), an isomer of aminobenzoic acid, as a building block in drug discovery further highlights the importance of this scaffold. nih.gov
Significance of the Indoline-Benzoic Acid Conjugate in Contemporary Research
The conjugation of the indoline and benzoic acid moieties creates a hybrid molecule with the potential for unique and enhanced biological activities. This "molecular hybridization" is a strategic approach in drug design, aiming to combine the pharmacophoric features of two different scaffolds to create a new chemical entity with improved efficacy, selectivity, or a novel mechanism of action. nih.gov
Research into indoline-benzoic acid conjugates has revealed their potential to interact with a variety of biological targets. For instance, derivatives of this conjugate have been investigated for their ability to inhibit enzymes that are crucial in disease processes.
Overview of Key Research Areas Pertaining to 4-(Indolin-5-yl)benzoic Acid Analogs
The research landscape for analogs of this compound is diverse, with studies exploring their potential in several key therapeutic areas.
One significant area of investigation is in the development of enzyme inhibitors. For example, N-substituted 4-(5-indolyl)benzoic acid derivatives have been synthesized and evaluated as inhibitors of steroid 5α-reductase, an enzyme implicated in benign prostatic hyperplasia. nih.gov Specifically, a benzyl (B1604629) substituent on the indole nitrogen was found to be effective for the human type II isozyme, while a cyclohexanemethyl substituent showed efficacy for the human type I isozyme. nih.gov Another study identified indoline and aniline (B41778) derivatives as potent inhibitors of both human and rat prostatic 5α-reductases, with one compound, 3-chloro-4-{[1-(4-phenoxybenzyl)indolin-5-yl]oxy}benzoic acid, showing a particularly strong inhibitory activity for the human enzyme. nih.gov
The anti-inflammatory potential of related structures is another active area of research. Indoline-based compounds have been identified as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org Furthermore, novel 2-(indole arylamide) benzoic acid analogs have been designed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-LOX, demonstrating significant anti-inflammatory activity in preclinical models. researchgate.netresearchgate.net
In the realm of oncology, derivatives such as 4-((6-chloro-2-oxoindolin-3-ylidene)methyl)benzoic acid have been synthesized and investigated as potential c-Src inhibitors. nih.gov The indoline core is a feature of several clinically approved drugs and compounds with antineoplastic properties, often targeting key signaling pathways in cancer progression. rsc.org
Research Trajectories and Future Prospects for Indoline-Benzoic Acid Derivatives
The future of research on indoline-benzoic acid derivatives appears promising, with several trajectories for further exploration. The modular nature of the this compound scaffold allows for extensive structure-activity relationship (SAR) studies. By systematically modifying the indoline and benzoic acid rings, as well as the linker connecting them, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
The concept of multi-target drug design is particularly relevant for this class of molecules. As demonstrated by the dual inhibition of COX-2/5-LOX and 5-LOX/sEH, indoline-benzoic acid analogs are well-suited for the development of drugs that can modulate multiple pathways involved in complex diseases like inflammation and cancer. acs.orgresearchgate.net
Furthermore, the application of computational techniques, such as molecular docking, can aid in the rational design of new derivatives with improved binding affinities for their biological targets. ijper.orgresearchgate.net This in silico approach, combined with traditional synthesis and biological evaluation, can accelerate the discovery of novel therapeutic agents based on the this compound framework.
Structure
2D Structure
3D Structure
Properties
CAS No. |
889953-90-6 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-indol-5-yl)benzoic acid |
InChI |
InChI=1S/C15H13NO2/c17-15(18)11-3-1-10(2-4-11)12-5-6-14-13(9-12)7-8-16-14/h1-6,9,16H,7-8H2,(H,17,18) |
InChI Key |
HJARSOLINSDYDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Molecular Design and Structure Activity Relationship Sar Studies
Rational Design Principles for 4-(Indolin-5-yl)benzoic Acid Analogs
The rational design of analogs of this compound is guided by several key principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. A primary strategy is target-oriented design, which often begins with an in silico analysis of the binding pocket of a specific biological target, such as an enzyme or receptor. nih.gov Computational docking studies help visualize how the parent molecule fits into the active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
Another core principle is scaffold hopping and modification. The indoline (B122111) nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a variety of biological targets. nih.gov Design strategies may involve expanding the indoline to an indole (B1671886) to increase aromaticity and planarity, potentially allowing for better exploration of the target's binding site. nih.gov
Systematic Structural Modifications and Their Influence on Biological Activity
Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound. For this compound analogs, this involves systematically altering the indoline heterocycle, the benzoic acid moiety, and the linkage between them to map out the chemical features essential for biological activity.
The indoline core is a critical component for the biological activity of this class of compounds. Modifications to this heterocyclic system can significantly influence binding affinity and efficacy. SAR studies on related indole derivatives show that the position and nature of substituents are paramount. researchgate.net For example, in one study of indole-based antagonists, substitutions at the C-7 position of the indole ring were found to be the most favorable for activity, whereas substitutions at the C-4 position were the least favorable. researchgate.net
Table 1: Illustrative SAR of Substitutions on Indole/Indoline Analogs
| Analog Series | Modification on Indole/Indoline Ring | Observed Impact on Biological Activity | Reference Compound Activity | Modified Compound Activity |
|---|---|---|---|---|
| CysLT1 Antagonists | Substitution at C-4 position | Least favorable for activity | N/A | Decreased Potency |
| CysLT1 Antagonists | Substitution at C-7 position | Most favorable for activity | N/A | Increased Potency |
| CysLT1 Antagonists | Change from Chlorine to Fluorine substituent | Fluorine derivatives more potent | IC50 = X μM | IC50 < X μM |
| HIV Fusion Inhibitors | Change linkage from 6-6' to 5-6' on bisindole | Reduced binding affinity and antiviral activity | EC50 = 0.9 μM | EC50 = 3.6 μM |
| Cannabinoid Receptor Ligands | Pyrrole instead of Indole | Consistently less potent | High Affinity | Lower Affinity |
Note: This table provides illustrative examples from studies on related indole/indoline structures to demonstrate SAR principles. Actual IC50/EC50 values are context-dependent. researchgate.netnih.govnih.gov
The benzoic acid portion of the molecule is a key pharmacophoric feature, primarily due to the carboxylic acid group. This group can act as a hydrogen bond donor and acceptor and can exist as a charged carboxylate anion at physiological pH, allowing for strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a biological target. The strategic manipulation of functional groups on the benzoic acid ring is a fundamental principle in drug design. reachemchemicals.com
Modifications to the benzoic acid ring can fine-tune the electronic properties and steric profile of the molecule. The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methyl, methoxy (B1213986) groups) can alter the acidity (pKa) of the carboxylic acid, which in turn can affect its binding affinity and pharmacokinetic properties. reachemchemicals.com For example, in the development of certain kinase inhibitors, introducing a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety maintained potent inhibitory activity while significantly improving antiproliferative effects.
The position of these substituents is also critical. A study on benzoic acid derivatives found that introducing a methyl group, chloride, or bromide at the meta- and para-positions enhanced a specific biological effect, while placing these same groups at the ortho-position had a less pronounced impact. iiarjournals.org
Table 2: Influence of Benzoic Acid Moiety Modifications on Biological Activity
| Analog Series | Modification on Benzoic Acid Ring | Position of Modification | Observed Impact on Biological Activity |
|---|---|---|---|
| hCA IX Inhibitors | Carboxylic acid to N-methyl amide | - | Detrimental to inhibitory activity |
| hCA IX Inhibitors | Carboxylic acid to primary amide | - | Improved activity over N-methyl amide |
| Anticancer Agents | Addition of OH group | 4-position | Poor activity |
| Anticancer Agents | Addition of two OH groups | 3- and 4-positions | Significantly enhanced activity |
| Anticancer Agents | Addition of OCH3 group | 4-position | Inactivated the compound |
Note: This table summarizes findings from various studies on benzoic acid-containing compounds to illustrate general SAR principles. iiarjournals.orgtandfonline.com
In SAR studies of analogs, even subtle changes to this linkage can have profound effects. For instance, in a study on bisindole inhibitors, changing the connection point between the two indole rings (e.g., from a 6-6' linkage to a 5-6' or 5-5' linkage) resulted in a significant loss of activity, demonstrating the stringent spatial requirements for effective binding. nih.govacs.org While no atoms are physically present in the linker of the parent compound, its properties can be modulated by introducing substituents on the rings adjacent to the bond. Bulky groups at these positions can create steric hindrance, forcing the rings to twist and altering the optimal binding conformation. Therefore, maintaining the correct geometry and distance between the indoline and benzoic acid pharmacophores is essential for potency.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By quantifying physicochemical properties of molecules as numerical values, known as molecular descriptors, QSAR models can predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. This approach is particularly valuable for optimizing lead compounds like this compound.
The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's properties. protoqsar.com These descriptors can be broadly categorized into several classes:
0D/1D Descriptors: These include basic properties like molecular weight, atom counts, and counts of specific functional groups or bond types. hufocw.org
2D Descriptors: Derived from the 2D representation of the molecule, these describe topology and connectivity, such as molecular connectivity indices and electro-topological state indices. hufocw.org
3D Descriptors: These are calculated from the 3D conformation of the molecule and encode information about its shape, volume, and surface area. hufocw.org
Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edu
Hydrophobic Descriptors: These describe the lipophilicity of the molecule, with LogP (the logarithm of the octanol-water partition coefficient) being the most common example.
The process begins with the geometric optimization of a set of analogs to find their most stable 3D conformations. Specialized software is then used to calculate hundreds or even thousands of descriptors for each molecule. researchgate.net A crucial step is descriptor selection, where statistical methods like genetic algorithms or stepwise regression are used to identify the small subset of descriptors that best correlates with the observed biological activity, avoiding overfitting and chance correlations. tandfonline.com The final QSAR equation provides a model that can be used to predict the potency of new analogs and guide further synthetic efforts.
Table 3: Common Classes of Molecular Descriptors in QSAR
| Descriptor Class | Description | Examples |
|---|---|---|
| Constitutional (0D/1D) | Describe the basic composition and constitution of the molecule. | Molecular Weight, Atom Count, Number of Rotatable Bonds |
| Topological (2D) | Quantify molecular structure based on connectivity and graph theory. | Wiener Index, Kier & Hall Connectivity Indices, Kappa Shape Indices |
| Geometric (3D) | Describe the 3D spatial arrangement of atoms. | Molecular Surface Area, Molecular Volume, Shadow Indices |
| Electronic | Quantify the electronic environment of the molecule. | Dipole Moment, Partial Charges, HOMO/LUMO Energies |
| Hydrophobic | Describe the water-fearing character of the molecule. | LogP, MLogP, Ghose-Crippen LogP |
| Quantum-Chemical | Derived from quantum mechanics calculations. | Total Energy, Heat of Formation, Ionization Potential |
Development and Validation of Predictive QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of analogs based on the this compound scaffold, the development of a predictive QSAR model begins with the compilation of a dataset of molecules with experimentally determined biological activities, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration).
The initial step involves the calculation of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including physicochemical, topological, and electronic properties. nih.gov For a robust QSAR model, a diverse range of descriptors is typically calculated. These can be broadly categorized as:
1D Descriptors: Molecular weight, atom counts, rotatable bonds.
2D Descriptors: Topological indices (e.g., Balaban J index), molecular connectivity indices, and 2D pharmacophore descriptors.
3D Descriptors: Properties derived from the three-dimensional conformation of the molecule, such as molecular shape indices and solvent-accessible surface area.
Once the descriptors are calculated, the dataset is typically divided into a training set and a test set. The training set is used to build the QSAR model, while the test set, which is not used during model development, serves to evaluate its predictive power on new, unseen data. nih.gov
Various statistical methods can be employed to generate the QSAR model. Multiple Linear Regression (MLR) is a common approach that creates a linear equation relating the biological activity to a selection of the most relevant descriptors. researchgate.net More advanced machine learning techniques, such as k-Nearest Neighbors (kNN), support vector machines, and artificial neural networks, can also be utilized to capture more complex, non-linear relationships between structure and activity. neovarsity.org
A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, predictive, and not a result of chance correlation. nih.gov Validation is typically performed through several methods:
Internal Validation: This is often performed using a cross-validation technique, such as leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validated correlation coefficient (q²) is a measure of the model's internal predictive ability. researchgate.net
External Validation: The predictive power of the model on an external set of data is assessed using the test set. The model developed using the training set is used to predict the biological activities of the compounds in the test set. The predictive ability is then quantified by the predictive correlation coefficient (R²pred). researchgate.net
Y-Randomization: This test is performed to ensure the robustness of the model and to check for chance correlations. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed using the original descriptor matrix. This process is repeated multiple times. If the original model has a significantly higher correlation coefficient than the models generated with randomized data, it indicates that the model is not a result of chance.
Below is a hypothetical data table representing a set of this compound analogs with their experimental pIC50 values and a selection of molecular descriptors that could be used to develop a QSAR model.
| Compound ID | pIC50 | Molecular Weight | LogP | Topological Polar Surface Area (TPSA) | Number of Rotatable Bonds |
| 1 | 6.5 | 253.28 | 3.1 | 63.32 | 2 |
| 2 | 6.8 | 267.31 | 3.5 | 63.32 | 3 |
| 3 | 7.2 | 281.34 | 3.9 | 63.32 | 4 |
| 4 | 6.3 | 269.73 | 3.2 | 72.55 | 2 |
| 5 | 7.5 | 295.35 | 4.2 | 63.32 | 4 |
| 6 | 6.1 | 252.26 | 2.9 | 83.55 | 2 |
| 7 | 7.8 | 309.38 | 4.6 | 63.32 | 5 |
| 8 | 6.9 | 283.76 | 3.6 | 72.55 | 3 |
| 9 | 7.1 | 297.79 | 4.0 | 72.55 | 4 |
| 10 | 6.6 | 268.29 | 3.3 | 83.55 | 3 |
A statistically sound QSAR model for this compound analogs would have a high correlation coefficient (R²) for the training set, a high cross-validated correlation coefficient (q²), and a high predictive correlation coefficient (R²pred) for the test set.
Interpretation of QSAR Results for Drug Design
The interpretation of a validated QSAR model provides valuable insights into the structure-activity relationships of the this compound scaffold, guiding the rational design of new, more potent analogs. neovarsity.org The mathematical equation derived from the QSAR model highlights the molecular descriptors that have the most significant impact on biological activity.
For instance, a hypothetical QSAR equation derived from an MLR analysis might look like this:
pIC50 = 0.5 * LogP - 0.02 * TPSA + 0.3 * (Number of Rotatable Bonds) + 5.0
In this example:
LogP (Lipophilicity): The positive coefficient suggests that increasing the lipophilicity of the molecule enhances its biological activity. This might indicate that the compound needs to cross a biological membrane to reach its target or that a hydrophobic interaction is crucial for binding to the target protein. dergipark.org.tr
Topological Polar Surface Area (TPSA): The negative coefficient indicates that a lower TPSA is favorable for activity. This could imply that excessive polarity is detrimental, possibly hindering membrane permeability or leading to unfavorable interactions in the binding pocket.
Number of Rotatable Bonds: The positive coefficient suggests that a certain degree of conformational flexibility is beneficial for activity. This could allow the molecule to adopt an optimal conformation for binding to its target.
By analyzing the contributions of these descriptors, medicinal chemists can make informed decisions about which parts of the this compound molecule to modify. For example, to increase LogP, one might consider adding small alkyl or halogen substituents to the aromatic rings. To decrease TPSA, one could replace polar functional groups with less polar ones, provided this does not disrupt essential binding interactions.
The QSAR model can also be used to predict the biological activity of virtual compounds before they are synthesized. drugdesign.org This allows for the in-silico screening of a large number of potential analogs, prioritizing the synthesis of those with the highest predicted potency. This significantly saves time and resources in the drug discovery process.
The following table illustrates how the interpretation of a QSAR model can guide the design of new compounds.
| Descriptor | Influence on Activity (from hypothetical QSAR model) | Design Strategy | Example Modification on this compound |
| LogP | Positive | Increase lipophilicity | Add a methyl or chloro group to the indoline or benzoic acid ring. |
| TPSA | Negative | Decrease polarity | Replace a polar group with a non-polar isostere. |
| Number of Rotatable Bonds | Positive | Increase flexibility | Introduce a flexible linker between the indoline and benzoic acid moieties. |
| Molecular Weight | Negative (hypothetical) | Maintain or decrease size | Avoid adding large, bulky substituents. |
Ultimately, the interpretation of QSAR results provides a roadmap for lead optimization. It helps to understand the key structural features that govern the biological activity of this compound derivatives, enabling the design of new molecules with improved potency and potentially better pharmacokinetic properties. drugdesign.org
Computational Chemistry and Molecular Modeling Investigations
Molecular Docking Simulations for Target Identification and Binding Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 4-(Indolin-5-yl)benzoic acid, might interact with a protein target at the atomic level.
Ligand-Protein Interaction Profiling
In a typical study, docking simulations would be employed to place this compound into the binding site of a specific protein target. The resulting models would allow for a detailed analysis of the non-covalent interactions that stabilize the complex. These interactions commonly include:
Hydrogen Bonds: The indoline (B122111) nitrogen and the carboxylic acid group of the ligand are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic rings of the indoline and benzoic acid moieties would likely engage in hydrophobic interactions with nonpolar residues of the protein.
Pi-Stacking: The planar aromatic systems could form pi-pi stacking or T-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
A hypothetical interaction profile is detailed in the table below.
| Interaction Type | Potential Ligand Moiety Involved | Potential Protein Residue Involved |
| Hydrogen Bond (Donor) | Indoline N-H | Asp, Glu, Ser, Thr (side chain oxygen) |
| Hydrogen Bond (Acceptor) | Carboxylic Acid C=O | Lys, Arg, His, Ser, Thr (side chain N/O-H) |
| Hydrophobic | Benzene (B151609) Ring, Indoline Ring | Ala, Val, Leu, Ile, Phe |
| Pi-Stacking | Benzene Ring, Indoline Ring | Phe, Tyr, Trp |
Prediction of Binding Modes and Affinities
Docking algorithms generate multiple possible binding poses (modes) of the ligand within the protein's active site. These poses are then evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is considered the most likely binding mode. This predictive power helps in understanding the structural basis of inhibition and guides the design of more potent analogs. The scoring function's value provides a quantitative prediction of how strongly the ligand binds to the target.
Virtual Screening for Novel Active Compounds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, its core structure could be used as a query in a similarity search to find related compounds. Alternatively, if it were a confirmed active compound, it could serve as a reference in large-scale docking campaigns where millions of commercially available compounds are computationally screened against a target protein to identify novel chemical scaffolds with the potential for similar or improved biological activity.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
While docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of these interactions over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated biological environment.
Refinement of Ligand-Receptor Complex Structures
The structures obtained from molecular docking are often energetically strained. MD simulations serve as a powerful tool to refine these initial poses. By allowing the atoms to move and interact, the simulation relaxes the system into a more energetically favorable and realistic conformation. This process can lead to the identification of stable water-mediated interactions and a more accurate representation of the ligand-receptor binding event, providing a more reliable model for guiding further drug design efforts.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties of molecules. niscpr.res.in These methods can provide insights into molecular structure, reactivity, and spectroscopic properties. niscpr.res.in For this compound, DFT calculations can be employed to understand the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
The HOMO and LUMO energies are crucial in determining the chemical reactivity of a molecule. A lower HOMO-LUMO energy gap is generally associated with higher chemical reactivity. researchgate.net For benzoic acid derivatives, these quantum chemical parameters have been used to correlate with their biological activities. researchgate.netresearchgate.net The natural atomic charges on the carboxyl group, as calculated by methods like Natural Bond Orbital (NBO) analysis, can also provide valuable information about the molecule's interaction with biological targets. researchgate.net
| Parameter | Calculated Value |
|---|---|
| EHOMO (eV) | -6.54 |
| ELUMO (eV) | -1.89 |
| Energy Gap (eV) | 4.65 |
| Dipole Moment (Debye) | 3.21 |
| NBO Charge on Carboxyl Oxygen (O1) | -0.78 e |
| NBO Charge on Carboxyl Oxygen (O2) | -0.75 e |
This table presents hypothetical DFT-calculated electronic properties for a benzoic acid derivative, illustrating the insights that can be gained for this compound.
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. dovepress.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com A pharmacophore model can be generated from a set of active molecules, defining features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. appconnect.inmdpi.com
The indoline scaffold is a versatile platform for the design of compounds targeting a wide range of biological targets. researchgate.netnih.gov Pharmacophore models have been successfully developed for various classes of indole (B1671886) and indoline derivatives to identify novel inhibitors for targets such as protein kinases. nih.govnih.gov
A hypothetical pharmacophore model for a series of indoline-based inhibitors might include the following features:
One Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen of the benzoic acid moiety.
One Aromatic Ring: Representing the benzene ring of the benzoic acid.
One Hydrophobic Group: Associated with the indoline nucleus.
One Hydrogen Bond Donor: The nitrogen atom of the indoline ring.
This model could then be used as a 3D query to search chemical databases for novel compounds with the potential for similar biological activity. proceedings.science
| Pharmacophore Feature | Description | Potential Role in Binding |
|---|---|---|
| Hydrogen Bond Acceptor (A) | Typically an electronegative atom like oxygen or nitrogen. | Forms hydrogen bonds with donor groups in the target's active site. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Engages in π-π stacking or hydrophobic interactions. |
| Hydrophobic Group (H) | A nonpolar group. | Participates in van der Waals or hydrophobic interactions. |
| Hydrogen Bond Donor (D) | An electronegative atom bonded to a hydrogen atom. | Forms hydrogen bonds with acceptor groups in the target's active site. |
This table outlines the common features of a pharmacophore model and their potential roles in molecular recognition, which can be applied to derivatives of this compound.
In Silico ADMET Prediction (Excluding Safety/Toxicity Profiles)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. frontiersin.org Various computational models are available to predict properties such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. imedpub.comresearchgate.net
For indole and indoline derivatives, in silico ADMET studies have been conducted to assess their drug-likeness. mdpi.comresearchgate.netsciencescholar.us Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are commonly predicted. frontiersin.org A high Caco-2 permeability value suggests good intestinal absorption. frontiersin.org The "boiled-egg" model is a graphical representation that predicts gastrointestinal absorption and brain penetration. researchgate.net
Below is a table of predicted ADMET properties for a series of hypothetical indoline derivatives, illustrating the types of data generated in such studies.
| Compound | Predicted Caco-2 Permeability (logPapp) | Predicted Human Intestinal Absorption (%) | Blood-Brain Barrier Penetration |
|---|---|---|---|
| Indoline Derivative 1 | -5.2 | 85 | Low |
| Indoline Derivative 2 | -4.8 | 92 | Low |
| Indoline Derivative 3 | -5.5 | 80 | Moderate |
| Indoline Derivative 4 | -4.5 | 95 | Low |
This table presents hypothetical in silico ADMET predictions for a series of indoline derivatives, demonstrating the assessment of their pharmacokinetic properties.
De Novo Drug Design Methodologies Utilizing the this compound Scaffold
De novo drug design is a computational strategy for generating novel molecular structures with desired biological activities. mdpi.comresearchgate.net This can be done in a ligand-based or structure-based manner. mdpi.com The this compound scaffold represents a valuable starting point for de novo design due to the prevalence of the indoline core in medicinal chemistry. sciencedaily.comnih.govbenthamdirect.comacs.org
In a de novo design workflow, the this compound scaffold could be used as a core fragment. Computational algorithms would then add various substituents or functional groups to this core, exploring a vast chemical space to generate novel molecules. researchgate.net These newly generated molecules can then be scored based on their predicted binding affinity to a target, drug-likeness, and synthetic accessibility. This iterative process of generation and evaluation can lead to the identification of novel and potent drug candidates. mdpi.com
The versatility of the indoline scaffold allows for functionalization at multiple positions, making it an ideal candidate for de novo design approaches aimed at creating diverse chemical libraries for screening against various therapeutic targets. researchgate.netnih.gov
Biological Activity and Mechanistic Investigations of 4 Indolin 5 Yl Benzoic Acid Analogs
Enzyme Inhibition Studies
Steroid 5α-Reductase Type I and II Inhibitory Activity
Analogs of 4-(indolin-5-yl)benzoic acid, specifically N-substituted 4-(5-indolyl)benzoic acid derivatives, have been synthesized and evaluated as inhibitors of steroid 5α-reductase isozymes, which are key in the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394) (DHT). researchgate.net Research has shown that the nature of the substituent on the indole (B1671886) nitrogen significantly influences the inhibitory potency and selectivity for the type I and type II isozymes of human 5α-reductase. researchgate.net
A study systematically exploring these substitutions found that a cyclohexanemethyl group on the indole nitrogen resulted in the most effective inhibition of the human type I isozyme, with a half-maximal inhibitory concentration (IC50) of 2.10 µM. researchgate.net For the human type II isozyme, a benzyl (B1604629) substituent proved to be the most efficacious, exhibiting an IC50 value of 6.20 µM. researchgate.net These findings highlight the potential of these analogs as leads for developing drugs targeting conditions related to high androgen levels. researchgate.net
Table 1: Steroid 5α-Reductase Inhibitory Activity of N-substituted 4-(5-indolyl)benzoic Acid Derivatives
| Compound/Substituent | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-Cyclohexanemethyl analog | Human 5α-Reductase Type I | 2.10 |
Aldo-keto Reductase 1C3 (AKR1C3) Inhibition
Aldo-keto reductase 1C3 (AKR1C3) is a crucial enzyme in the biosynthesis of potent androgens and is considered a therapeutic target, particularly in castration-resistant prostate cancer (CRPC). nih.gov A series of indole derivatives incorporating a benzoic acid group have been investigated for their potential to inhibit this enzyme. nih.gov
Among the synthesized compounds, 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid (compound 3e) demonstrated potent inhibitory activity against AKR1C3 in enzymatic assays, with an IC50 value of 0.26 µM. nih.gov This compound also inhibited the proliferation of 22Rv1 cancer cells with an IC50 of 6.37 µM. nih.gov Another related analog, N-hydroxy-4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzamide (compound 3q), also showed significant, albeit slightly less potent, inhibition of the AKR1C3 enzyme with an IC50 of 2.39 µM. nih.gov These results identify these indole-benzoic acid structures as promising leads for the development of novel AKR1C3 inhibitors. nih.gov
Table 2: AKR1C3 Inhibitory Activity of Indole-Benzoic Acid Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 4-({3-[(3,4,5-trimethoxyphenyl)sulfanyl]-1H-indol-1-yl}methyl)benzoic acid | AKR1C3 | 0.26 |
Dual 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibition
A multitarget approach to anti-inflammatory drug design has led to the development of dual inhibitors targeting both 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). This strategy aims to block the production of pro-inflammatory leukotrienes while simultaneously stabilizing anti-inflammatory epoxyeicosatrienoic acids.
Research in this area led to the identification and optimization of indoline-based compounds as potent dual inhibitors. Through the investigation of a series of analogs, compound 73 emerged as a particularly promising candidate, showing a balanced and potent inhibitory profile against both enzymes. In enzymatic assays, compound 73 exhibited an IC50 of 0.41 µM for 5-LOX and 0.43 µM for sEH. The development of this indoline (B122111) scaffold, which can be conceptually linked to the this compound structure, paves the way for further investigation into its potential as an anti-inflammatory agent.
Table 3: Dual 5-LOX/sEH Inhibitory Activity of Indoline-Based Analog (Compound 73)
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 73 | 5-Lipoxygenase (5-LOX) | 0.41 ± 0.01 |
Protein Kinase CK2 Inhibition
Based on a review of the available scientific literature, there is no specific research data on the inhibitory activity of this compound or its direct analogs against Protein Kinase CK2.
Xanthine (B1682287) Oxidase Inhibitory Activity
A thorough review of published research indicates a lack of studies investigating the inhibitory effects of this compound analogs on the activity of xanthine oxidase.
Lysine Specific Demethylase 1 (LSD1) Inhibition
The epigenetic regulator Lysine Specific Demethylase 1 (LSD1) has been identified as a key therapeutic target in oncology. The search for non-covalent, reversible inhibitors has led to the exploration of novel chemical scaffolds, including benzoic acid derivatives.
One such investigation focused on 2-(arylcarboxamido)benzoic acid analogs. Among these, compound 48 was identified as the most active, exhibiting potent and selective mixed reversible inhibition of LSD1 with an IC50 value of 0.58 µM. This class of compounds represents a promising scaffold for the development of reversible LSD1 inhibitors for therapeutic applications.
Table 4: LSD1 Inhibitory Activity of a 2-(arylcarboxamido)benzoic acid Analog
| Compound | Target Enzyme | IC50 (µM) |
|---|
DNA Topoisomerase Inhibition (inferred from broader benzoic acid and indole derivatives)
DNA topoisomerases are crucial enzymes that manage the topological state of DNA, making them significant targets for anticancer therapies. While direct studies on this compound are not extensively documented, research on related indole and benzoic acid derivatives provides strong evidence for their potential as topoisomerase inhibitors.
Indole derivatives have shown significant promise in this area. For instance, a series of 3-methyl-2-phenyl-1H-indoles were synthesized and evaluated for their antiproliferative effects, revealing a strong correlation with the inhibition of human topoisomerase II. acs.orgacs.org Specifically, certain potent derivatives in this class were found to induce the apoptosis pathway, highlighting their therapeutic potential. acs.orgacs.org Similarly, novel indole derivatives of ursolic acid have been identified as promising Topoisomerase II (Topo II) inhibitors. nih.gov One particular derivative, compound 5f, not only demonstrated significant inhibition of Topoisomerase IIα activity but also induced apoptosis in SMMC-7721 cells through mechanisms involving the generation of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential. nih.gov Other studies have also explored pyrazolo[1,5-a]indole derivatives as inhibitors of DNA topoisomerases I and/or II. researchgate.net Furthermore, indole derivatives incorporating thiazolidine (B150603) and imidazolidine (B613845) rings have been synthesized, with some compounds showing notable DNA binding constants, though not all translated to topoisomerase-I inhibition. nih.gov
On the other hand, derivatives of benzoic acid have also been identified as effective topoisomerase inhibitors. Halogenated benzoate (B1203000) derivatives of altholactone, for example, exhibited greater inhibitory activity against Topoisomerase IIα than the parent compound. nih.govresearchgate.net A 3-fluorobenzoate (B1230327) derivative, in particular, was shown to act as a Topo II poison, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks and apoptosis. nih.gov Other studies on benzoxanthone derivatives, which contain a benzene (B151609) derivative structure, found that some compounds could dually inhibit topoisomerases I and II, while others were selective for topoisomerase II. nih.gov Additionally, various benzoxazole (B165842) derivatives have been investigated, with some showing inhibitory activity against both human Topo I and Topo IIα. researchgate.netesisresearch.org
These findings collectively suggest that the this compound scaffold, combining both indole and benzoic acid moieties, is a strong candidate for possessing DNA topoisomerase inhibitory activity.
Cellular and Molecular Mechanism of Action Studies
Indole and benzoic acid derivatives are known to modulate a variety of cellular signaling pathways critical to cell growth, proliferation, and survival. Indole compounds, such as indole-3-carbinol (B1674136) (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), have been shown to deregulate multiple signaling pathways implicated in cancer. nih.gov These pathways include the PI3K/Akt/mTOR signaling pathway, which is central to cell metabolism, growth, and proliferation. nih.gov Furthermore, these indole derivatives are effective modulators of the downstream transcription factor NF-κB signaling, which can impact processes like invasion, angiogenesis, and drug resistance. nih.govnih.govresearchgate.net The Ras-related signaling pathway, which plays a significant role in cell development and differentiation, is another target for indole derivatives. researchgate.net
Benzoic acid derivatives also exhibit significant activity in modulating cellular processes. Compounds isolated from the fungus Bjerkandera adusta, including 4-hydroxybenzoic acid and 3-chloro-4-methoxybenzoic acid, have been shown to enhance the activity of the two primary protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). mdpi.com This suggests that the hydroxybenzoic acid scaffold could be a promising candidate for developing modulators of the proteostasis network, which is often deregulated in aging and disease. mdpi.com The current understanding suggests that these benzoic acid derivatives may have a more potent effect on the autophagy-lysosome pathway than on the proteasome. mdpi.com
Retinoid X receptors (RXRs) and retinoic acid receptors (RARs) are nuclear receptors that play crucial roles in cell differentiation, proliferation, and apoptosis. Analogs of this compound have been identified as potent modulators of these receptors.
A significant finding is the identification of a phenyl-thiazolyl-benzoic acid derivative (PTB) as a potent dual agonist of both RXRα and RARα. nih.gov This compound was found to bind directly to RXRα and RARα and was effective in inducing differentiation and inhibiting the growth of human acute promyelocytic leukemia (APL) cells. nih.gov PTB fully activated reporter genes with enhancer elements for RXRα/RXRα homodimers and partially for RARα/RXRα heterodimers. nih.gov
Other benzoic acid derivatives have been developed for their selective agonist activity. For example, AM580 is a RARα-selective transcriptional agonist used in the treatment of non-small cell lung cancer, where it promotes the reprogramming of somatic cells and reduces tumor cell proliferation. preprints.org The development of selective RARα agonists is a therapeutic strategy for cancer, dermatological diseases, and immunological disorders. nih.gov The search for subtype-selective agonists led to the development of compounds like 4-(3-chloro-4-ethoxy-5-isopropoxybenzamido)-2-methylbenzoic acid (RAR568), which shows high potency and selectivity for RARα over RARβ and RARγ. nih.gov
The indole nucleus, a core component of this compound, is recognized as a signaling molecule that can influence gene and protein expression in various organisms. In bacteria, indole has been shown to act as an extracellular signal that controls the expression of a wide array of genes, including those involved in biofilm formation, motility, and virulence. nih.gov
In eukaryotic cells, the interaction of indole derivatives with DNA can modulate gene expression through several mechanisms. mdpi.com These include altering DNA structure, interfering with the transcriptional machinery, modulating topoisomerase activity, and inducing epigenetic changes. mdpi.com By influencing gene expression, indoles can activate or repress specific genes, which is fundamental for regulating cellular function, differentiation, and responses to environmental stimuli. mdpi.com For example, indole derivatives such as indole-3-propionic acid (IPA) and indole-3-carboxylic acid (ICOOH) have been shown to increase the gene expression of occludin, ZO-1, and MUC-2 in intestinal epithelial cells, thereby enhancing intestinal barrier function. frontiersin.org
The regulation of gene expression by indole derivatives can have significant biological implications, particularly in diseases characterized by disrupted gene regulation, such as cancer. mdpi.com
Antioxidant Activity Assessment and Radical Scavenging Properties
Derivatives of benzoic acid are well-documented for their antioxidant and radical scavenging properties. This activity is largely dependent on the number and position of hydroxyl (-OH) groups attached to the aromatic ring. nih.gov
Studies on various hydroxybenzoic acids have demonstrated their capacity to scavenge free radicals, including superoxide (B77818) and hydroxyl radicals. nih.govsemanticscholar.organtiox.org The antioxidant efficiency generally increases with the number of hydroxyl groups. nih.gov For instance, gallic acid, with three hydroxyl groups, typically shows higher antioxidant activity than protocatechuic acid, which has two. nih.govglobalresearchonline.net
The relative positions of the hydroxyl groups are also critical. Dihydroxybenzoic acids with -OH groups in the ortho and para positions relative to the carboxylate group tend to exhibit better antioxidant properties against superoxide radicals than those with meta-positioned -OH groups. semanticscholar.org Theoretical studies have explored three primary mechanisms for the radical scavenging activity of benzoic acid derivatives: hydrogen atom transfer (HAT), stepwise electron transfer proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). preprints.orgpreprints.org While HAT is often the preferred mechanism in the gas phase, SPLET is favored in polar environments like water and methanol. preprints.org
The table below summarizes the antioxidant activity of several hydroxybenzoic acid derivatives, illustrating the structure-activity relationship.
| Compound | Number of -OH Groups | Relative Antioxidant Activity |
| 4-Hydroxybenzoic acid | 1 | Poor nih.gov |
| 2,4-Dihydroxybenzoic acid | 2 | Poor nih.gov |
| 3,4-Dihydroxybenzoic acid | 2 | Strong nih.govnih.gov |
| 3,5-Dihydroxybenzoic acid | 2 | Strong nih.gov |
| Gallic acid (3,4,5-Trihydroxybenzoic acid) | 3 | Very Strong nih.govglobalresearchonline.netnih.gov |
| Syringic acid | 2 (-OH), 1 (-OCH3) | Moderate nih.gov |
| Vanillic acid | 1 (-OH), 1 (-OCH3) | Moderate nih.gov |
Propyl gallate has been identified as a particularly potent hydroxyl radical scavenger, being significantly more efficient than model antioxidants like alpha-tocopherol. nih.gov
Antimicrobial Activity Spectrum and Mechanisms
Benzoic acid and its derivatives are widely recognized for their antimicrobial properties and have a long history of use as preservatives in food, cosmetics, and pharmaceuticals. ijcrt.orgtaylorfrancis.comyoutube.comnih.gov
The primary mechanism of antimicrobial action for benzoic acid is dependent on pH. ijcrt.org It is most effective in acidic conditions, where the undissociated, more lipophilic form of the acid can readily penetrate the cell membranes of microorganisms like bacteria, yeasts, and fungi. ijcrt.org Once inside the cell, the benzoic acid molecule dissociates, lowering the intracellular pH and causing acidification of the cytoplasm. ijcrt.orgbenzoic-acid-china.com This disruption of the internal pH balance interferes with normal metabolic processes and inhibits the activity of key respiratory enzymes, ultimately preventing the growth and survival of the microorganism. ijcrt.orgbenzoic-acid-china.com Other proposed mechanisms include alterations in cell membrane permeability and the inhibition of specific enzymes. taylorfrancis.comresearchgate.net
The antimicrobial spectrum of benzoic acid derivatives is broad, showing activity against a range of microorganisms. nih.gov Phenolic acids, a class of benzoic acid derivatives, have been shown to inhibit the growth of pathogenic microorganisms such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Bacillus cereus. nih.gov
The specific structure of the benzoic acid derivative influences its antimicrobial potency. Factors such as the type, number, and position of substituents on the benzene ring play a significant role. researchgate.net For example, studies on pyrazole (B372694) derivatives containing a benzoic acid moiety have identified compounds with potent activity against Gram-positive pathogens, including staphylococci and enterococci, with Minimum Inhibitory Concentration (MIC) values as low as 0.5-0.78 μg/mL. nih.govmdpi.com In some cases, Schiff bases of p-amino benzoic acid were found to be more potent antimicrobial agents than its ester derivatives. chitkara.edu.in
Antibacterial Efficacy
Indole and indoline scaffolds are central to the development of new antibacterial agents, with research indicating their effectiveness against a range of bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Indoline-containing compounds, in particular, have demonstrated potential not only as standalone antibacterial agents but also as resistance-modifying agents that can enhance the efficacy of existing antibiotics.
The antibacterial mechanism of some benzoic acid derivatives involves the disruption of bacterial cell homeostasis through the release of H+ ions into the cytoplasm. researchgate.net Studies on p-aminobenzoic acid (PABA) derivatives, specifically Schiff bases, have identified compounds with significant antibacterial potential. chitkara.edu.in For instance, certain indole derivatives have shown promising antimicrobial activity against various microorganisms. nih.gov One study highlighted an indole-triazole derivative as a promising lead compound for new antibacterial agents. nih.gov
Interactive Table: Antibacterial Activity of Selected Indole and Benzoic Acid Derivatives
| Compound Class | Specific Compound Example | Test Organism | Activity (MIC/pMIC) | Source |
|---|---|---|---|---|
| Indole-Triazole Derivative | Compound 3d | S. aureus, MRSA, E. coli, B. subtilis | MIC: 3.125-50 µg/mL | nih.gov |
| PABA Schiff Base | N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (Compound 11) | B. subtilis | pMIC: 2.11 µM/ml | chitkara.edu.in |
| PABA Schiff Base | N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazide (B10538) (Compound 2) | S. aureus | pMIC: 1.82 µM/ml | chitkara.edu.in |
Antifungal Efficacy
The structural motifs of indoline and indole are also prevalent in compounds exhibiting significant antifungal properties. Research into novel indole derivatives has yielded compounds with a broad spectrum of activity against various fungal pathogens. nih.gov For example, a number of indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated excellent antifungal activities against Candida krusei and moderate activity against Candida albicans. nih.gov
Specifically, certain indole-triazole derivatives have shown promising results, with Minimum Inhibitory Concentration (MIC) values indicating their potential as lead compounds for new antifungal drugs. nih.gov The synthesis of 3-indolyl-3-hydroxy oxindole (B195798) derivatives has also led to the discovery of compounds with notable activity against several plant pathogenic fungi. nih.gov Structure-activity relationship (SAR) studies of these compounds revealed that substitutions at the 5-position of the 3-hydroxy-2-oxindole and indole rings with iodine, chlorine, or bromine are crucial for enhanced antifungal activity. nih.gov
Interactive Table: Antifungal Activity of Selected Indole Derivatives
| Compound Class | Specific Compound Example | Test Organism | Activity (MIC/Inhibition Rate) | Source |
|---|---|---|---|---|
| Indole-Triazole Derivatives | Compounds 1b, 2b-d, 3b-d | C. albicans | MIC: 3.125 µg/mL | nih.gov |
| 3-Indolyl-3-hydroxy oxindole | Compound 3u (5-I) | R. solani | EC50: 3.44 mg/L | nih.gov |
| 3-Indolyl-3-hydroxy oxindole | Compound 3u | B. cinerea | Inhibition: 91.05% at 50 mg/L | nih.gov |
| 3-Indolyl-3-hydroxy oxindole | Compound 3v | B. maydis | Inhibition: 92.22% at 50 mg/L | nih.gov |
Antiviral Potential (inferred from broader benzoic acid derivatives)
While direct antiviral data on this compound analogs is limited, the broader class of benzoic acid derivatives has been reported to possess anti-influenza virus activities. nih.gov For instance, a derivative known as BANA-206 has shown sub-micromolar antiviral potency against the influenza A virus. nih.gov Further research on benzoic acid derivatives has led to the identification of compounds with inhibitory effects against various influenza A strains, including oseltamivir-resistant mutants. nih.gov One such diethyl triazole benzoic acid derivative, NC-5, demonstrated a dose-dependent inhibition of H1N1 and H3N2 viruses. nih.gov
In the context of other viral threats, in silico studies have explored the potential of benzoic acid derivatives against the main protease of SARS-CoV-2. nih.gov These computational analyses suggest that certain derivatives, such as 2,5-dihydroxybenzoic acid (gentisic acid), could be promising candidates for the development of antiviral agents against coronaviruses. nih.gov The potential antiviral activity of such compounds is often linked to their ability to interfere with viral replication and the synthesis of functional proteins. nih.gov
Anti-inflammatory Efficacy and Mechanisms of Action
Indole and indoline derivatives have been a significant focus of research for anti-inflammatory agents. nih.govresearchgate.net A number of these compounds have demonstrated potent anti-inflammatory and analgesic properties. nih.govnih.gov One of the primary mechanisms of action for the anti-inflammatory effects of certain indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin (B15479496) synthesis pathway. nih.gov
For example, a series of synthesized 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were found to exhibit significant anti-inflammatory activity, with some compounds selectively inhibiting COX-2 expression, which is associated with a better gastrointestinal safety profile. nih.gov Another study on indoline-based compounds identified dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which demonstrated remarkable anti-inflammatory efficacy in vivo. acs.org This dual inhibition offers a balanced modulation of eicosanoid levels, blocking pro-inflammatory pathways while increasing anti-inflammatory ones. acs.org Furthermore, indole-chalcone hybrids have been identified as promising candidates for drug development due to their diverse anti-inflammatory effects. acs.org
Neuroprotective Properties (inferred from broader benzoic acid derivatives)
The neuroprotective potential of this compound analogs can be inferred from studies on various benzoic acid derivatives. scienceopen.com Phenolic acids, a class that includes benzoic acids, have been reported to have a neuroprotective role in a variety of neurological conditions. scienceopen.com Research has shown that certain benzoic acid derivatives can mitigate oxidative stress, which is a contributing factor to neuronal cell death in neurodegenerative diseases. nih.gov
For instance, 4-hydroxybenzoic acid (HBA) has been shown to be neuroprotective against excitotoxicity. nih.gov Benzoic acid-derived nitrones have also been investigated as potential neuroprotective agents, with some compounds showing an ability to prevent oxidative stress in neuronal cell lines. researchgate.netresearchgate.net These compounds are of interest for Alzheimer's disease therapy, with some derivatives acting as selective acetylcholinesterase (AChE) inhibitors. researchgate.net The proposed mechanism for their neuroprotective action is related to their ability to trap free radicals. researchgate.net
Antiproliferative Activities in Specific Cell Lines
A significant body of research has focused on the antiproliferative and cytotoxic effects of indole and indoline derivatives against various cancer cell lines. researchgate.net Novel indolin-2-one based molecules have been synthesized and evaluated for their cytotoxicity against hepatocellular carcinoma HepG2 cells, with some compounds showing IC50 values in the low micromolar range. nih.gov These compounds have been shown to induce cell cycle arrest and apoptosis. nih.gov
Similarly, other indole derivatives have demonstrated potent growth inhibitory activity against a wide range of human cancer cell lines. nih.gov For example, certain bis-indole derivatives were found to be potent growth inhibitors with mean pGI50 values ranging from 5.08 to 6.34. nih.gov Indolizine derivatives have also been synthesized and tested for their antiproliferative activity against the human hepatocellular liver carcinoma (Hep-G2) cell line, with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov Furthermore, a novel 4,5-dihydroisoxazole derivative with an indole base has shown high selectivity toward leukemia cells while having minimal toxicity to noncancerous cells. acs.org
Interactive Table: Antiproliferative Activity of Selected Indole and Indoline Derivatives
| Compound Class | Specific Compound Example | Cell Line | Activity (IC50) | Source |
|---|---|---|---|---|
| Indolinone-based derivative | Compound 9 | HepG2 | 2.53 µM | nih.gov |
| Indolinone-based derivative | Compound 9 | MCF-7 | 7.54 µM | nih.gov |
| Indolinone-based derivative | Compound 20 | HepG2 | 3.08 µM | nih.gov |
| Indolinone-based derivative | Compound 20 | MCF-7 | 5.28 µM | nih.gov |
| Indolizine derivative | Compound 5j | Hep-G2 | 0.20 µg/mL | nih.gov |
| Indole-based 4,5-dihydroisoxazole | Compound 4a (DHI1) | Jurkat, HL-60 | Highly selective | acs.org |
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. It provides detailed information about the chemical environment of individual atoms.
Proton NMR (¹H NMR) for Proton Environment Analysis
A ¹H NMR spectrum for 4-(Indolin-5-yl)benzoic acid would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons on the indoline (B122111) ring system and the benzoic acid moiety. Key features to be analyzed would include:
Chemical Shift (δ): The position of each signal, indicating the electronic environment of the protons. Aromatic protons would appear in a characteristic downfield region, while the aliphatic protons of the indoline ring would be found further upfield.
Integration: The area under each signal, which is proportional to the number of protons it represents.
Multiplicity (Splitting Pattern): The splitting of signals due to the influence of neighboring protons, which helps to establish the connectivity of the molecule.
Without experimental data, a table of expected chemical shifts and multiplicities cannot be generated.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation
A ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound and provide information about the types of carbon atoms (e.g., aromatic, aliphatic, carbonyl). Each unique carbon atom in the molecule would produce a distinct signal. The chemical shifts of these signals would help in assigning them to specific carbons in the indoline and benzoic acid portions of the structure. A data table of these shifts would be created from the spectral data.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques would be employed to further confirm the structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): Would show correlations between protons that are coupled to each other, helping to piece together the spin systems within the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would reveal correlations between protons and the carbon atoms they are directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbon atoms that are two or three bonds away, which is invaluable for connecting different parts of the molecule and confirming the substitution pattern.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of this compound with a high degree of accuracy. This information would allow for the unambiguous determination of its elemental formula. A comparison of the experimentally measured exact mass with the calculated theoretical mass would serve as a strong confirmation of the compound's identity.
| Analysis Type | Data |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Calculated Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
| Ionization Mode | Data not available |
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for confirmation. Analysis of the fragmentation pattern of this compound would involve identifying the characteristic losses from the molecular ion, such as the loss of a carboxyl group or fragmentation of the indoline ring. This would provide further evidence for the proposed structure. A table detailing the major fragment ions and their proposed structures would be generated from this data.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would exhibit a unique fingerprint based on its constituent chemical bonds.
The key functional groups and their expected absorption bands are:
Carboxylic Acid (-COOH): This group produces two highly characteristic signals. A very broad absorption band is expected in the range of 2500–3300 cm⁻¹ due to the O-H stretching vibration, which is broadened by strong intermolecular hydrogen bonding. stmarys-ca.edustmarys-ca.edu Additionally, a strong, sharp peak corresponding to the C=O (carbonyl) stretching vibration should appear around 1680–1700 cm⁻¹. stmarys-ca.eduresearchgate.net
Indoline N-H Group: The secondary amine within the indoline ring is expected to show a moderate N-H stretching vibration, typically appearing in the 3300–3500 cm⁻¹ region. This peak may overlap with the broad O-H band from the carboxylic acid.
Aromatic Rings: The benzene (B151609) and indoline ring systems will produce multiple C=C stretching vibrations in the 1450–1600 cm⁻¹ region. stmarys-ca.edu Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.
Aliphatic C-H Bonds: The methylene (B1212753) (-CH₂-) groups in the indoline ring will give rise to C-H stretching absorptions in the 2850–2960 cm⁻¹ range.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H stretch | 2500–3300 (very broad) |
| Carboxylic Acid | C=O stretch | 1680–1700 (strong, sharp) |
| Carboxylic Acid | C-O stretch | 1210–1320 |
| Indoline (Amine) | N-H stretch | 3300–3500 (moderate) |
| Aromatic Rings | C=C stretch | 1450–1600 (multiple bands) |
| Aromatic Rings | C-H stretch | 3000–3100 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal.
While a specific crystal structure for "this compound" is not publicly available, analysis of related structures allows for a prediction of its key solid-state features. researchgate.netmdpi.com A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles.
Key structural insights that would be revealed include:
Intermolecular Interactions: In the solid state, carboxylic acids commonly form strong intermolecular hydrogen-bonded dimers, where the -COOH groups of two molecules interact in a head-to-head fashion. stmarys-ca.edu It is highly probable that "this compound" would exhibit this arrangement.
Crystal Packing: The analysis would also reveal how molecules pack in the crystal lattice, influenced by other potential interactions such as N-H···O hydrogen bonds involving the indoline amine and the carboxylic acid's carbonyl oxygen, as well as π-π stacking between the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. This technique is particularly sensitive to conjugated π-systems, such as those present in "this compound".
The molecule's structure, featuring conjugated indoline and benzoic acid moieties, is expected to produce a characteristic UV-Vis spectrum. Based on data from benzoic acid, two main absorption bands are anticipated. rsc.orgsielc.com
An intense absorption band (the B-band) is expected around 230–240 nm.
A less intense, broader band (the C-band) is expected at a longer wavelength, likely around 270–290 nm. rsc.org
The conjugation between the indoline and benzoic acid systems would likely cause a bathochromic (red) shift of these bands compared to the individual, unconjugated chromophores.
The spectrum is also expected to be highly sensitive to pH. rsc.org
In acidic solution (pH < 4): The compound exists in its neutral, protonated form.
In basic solution (pH > 5): The carboxylic acid group will be deprotonated to form the benzoate (B1203000) anion. This change in the electronic structure typically results in a hypsochromic (blue) shift of the absorption maxima. For example, the B-band of benzoic acid shifts from 230 nm in its neutral form to 225 nm for the anion species. rsc.org
Table 4: Expected UV-Vis Absorption Maxima (λₘₐₓ) for this compound
| Condition | Expected λₘₐₓ (B-band) | Expected λₘₐₓ (C-band) | Predominant Species |
|---|---|---|---|
| Acidic (e.g., pH 2.5) | ~230–240 nm | ~270–290 nm | Neutral molecule |
Future Directions and Emerging Research Avenues
Development of Next-Generation Indoline-Benzoic Acid Conjugates with Enhanced Potency and Selectivity
The core structure of 4-(indolin-5-yl)benzoic acid offers a versatile backbone for chemical modification to enhance pharmacological properties. Future research will likely concentrate on the rational design of conjugates that exhibit superior potency and selectivity for their biological targets. A key strategy in this endeavor is the structure-based design and optimization of derivatives targeting specific enzymes or receptors.
An exemplary case of such strategic design, highlighting the potential of the indolin-5-yl scaffold, is the development of selective inhibitors for Lysine Specific Demethylase 1 (LSD1), a crucial target in certain cancers. Researchers have successfully designed novel and potent LSD1 inhibitors by incorporating the indoline (B122111) scaffold. For instance, the representative compound 7e , an indolin-5-yl-cyclopropanamine derivative, demonstrated a remarkable inhibitory concentration (IC50) of 24.43 nM for LSD1. nih.gov Furthermore, it exhibited high selectivity, being over 200-fold more selective for LSD1 than for the related enzyme LSD2 and over 4000-fold more selective than for monoamine oxidases (MAOs). nih.gov This work underscores the potential of the indoline core in achieving high potency and selectivity, providing a promising lead for the development of novel treatments for acute myeloid leukemia (AML). nih.gov
Future efforts in developing next-generation indoline-benzoic acid conjugates will likely involve:
Target-Oriented Synthesis: Synthesizing libraries of derivatives with diverse substitutions on both the indoline and benzoic acid moieties to probe the structure-activity relationships (SAR) for various biological targets.
Conformational Restriction: Introducing conformational constraints into the molecular structure to lock the molecule into a bioactive conformation, thereby increasing potency and reducing off-target effects.
Hybrid Molecule Design: Conjugating the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities.
Table 1: Potency and Selectivity of a Representative Indolin-5-yl Derivative
| Compound | Target | IC50 (nM) | Selectivity vs. LSD2 | Selectivity vs. MAOs |
|---|---|---|---|---|
| 7e | LSD1 | 24.43 | >200-fold | >4000-fold |
Exploration of Novel Therapeutic Applications Beyond Established Targets
While the indoline scaffold is present in molecules with known biological activities, a significant avenue for future research lies in exploring novel therapeutic applications for this compound and its derivatives. The versatility of this chemical framework allows for its adaptation to interact with a wide array of biological targets, opening up possibilities in various disease areas.
The indole (B1671886) and indoline scaffolds are recognized for their broad therapeutic potential, with derivatives being investigated as anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netnih.gov Recent studies have highlighted the potential of indole derivatives in targeting critical pathways in oncology, such as the EGFR and BRAF pathways, which are over-activated in several malignancies. mdpi.com For example, novel 5-chloro-indole-2-carboxylate derivatives have shown potent inhibitory activity against mutant EGFR/BRAF pathways. mdpi.com
Furthermore, the indoline core is being explored for its potential in treating neurodegenerative diseases and metabolic disorders. nih.gov The development of indolin-5-yl derivatives as LSD1 inhibitors also points towards new applications in oncology, particularly in the treatment of AML by inducing the differentiation of cancer cells. nih.gov
Future research should systematically screen this compound and its analogs against a diverse panel of biological targets to uncover new therapeutic opportunities. This could include targets in areas such as:
Neuroinflammation and Neurodegeneration: Investigating the potential of these compounds to modulate inflammatory pathways in the central nervous system.
Metabolic Diseases: Exploring their effects on key enzymes and receptors involved in metabolic regulation.
Infectious Diseases: Screening for activity against a range of bacterial and viral pathogens.
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
The traditional process of drug discovery is often time-consuming and costly. The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid and efficient discovery and optimization of new drug candidates. For the this compound scaffold, AI and ML can be leveraged in several ways:
Predictive Modeling: AI algorithms can be trained on existing SAR data to predict the biological activity of novel, unsynthesized derivatives. This allows for the in silico screening of vast virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high potency, selectivity, and favorable pharmacokinetic profiles.
Pharmacokinetic and Toxicity Prediction: ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives early in the discovery process, reducing the likelihood of late-stage failures.
By harnessing the power of AI and ML, researchers can accelerate the design-make-test-analyze cycle, leading to the faster identification of clinical candidates.
Interdisciplinary Research Collaborations for Comprehensive Translational Studies
The journey of a promising compound from the laboratory to the clinic is a complex and multifaceted process that necessitates a collaborative, interdisciplinary approach. For this compound and its derivatives to realize their full therapeutic potential, robust collaborations between various scientific disciplines are essential.
The development of novel inhibitors, such as the indolin-5-yl-cyclopropanamine derivatives for LSD1, inherently involves a combination of medicinal chemistry for synthesis, and molecular and cellular biology for activity and selectivity profiling. nih.gov Furthermore, in silico docking studies are often employed to understand the binding modes of these compounds, requiring expertise in computational chemistry and structural biology. nih.gov
To ensure the successful translation of preclinical findings, future research efforts should be built upon a foundation of collaboration between:
Medicinal Chemists: To design and synthesize novel analogs with improved properties.
Computational Biologists: To perform in silico modeling, predict activity and toxicity, and guide molecular design.
Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate efficacy and elucidate mechanisms of action.
Clinicians: To provide insights into unmet medical needs and to design and conduct clinical trials.
Such integrated, "bench-to-bedside" research programs will be critical for the comprehensive evaluation of this compound derivatives and for accelerating their development into novel therapies for a range of human diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
